molecular formula C19H17N5OS B15025768 3,4-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3,4-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No.: B15025768
M. Wt: 363.4 g/mol
InChI Key: DXZDFALWWQKRNR-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and coupling processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4-DIMETHYL-N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The triazolothiadiazine core is known to interact with metal ions and proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHYL-N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both triazole and thiadiazole moieties in the same molecule enhances its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

3,4-dimethyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5OS/c1-11-7-8-14(9-12(11)2)17(25)20-16-6-4-5-15(10-16)18-23-24-13(3)21-22-19(24)26-18/h4-10H,1-3H3,(H,20,25)

InChI Key

DXZDFALWWQKRNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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